Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound features a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and a methoxymethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The hydroxy, methoxymethyl, and benzyl groups are introduced through specific reactions such as alkylation and hydroxylation.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process while maintaining consistency and quality.
Chemical Reactions Analysis
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Biological Activity
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H19NO4
- CAS Number : 1909312-05-5
- Key Functional Groups : Hydroxy group, methoxymethyl group, and a carboxylate functional group.
The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for modifying its biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
- Inhibition Mechanism : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
- Potential Targets : Enzymes related to metabolic processes and cellular signaling pathways.
Receptor Binding
The compound's ability to interact with various receptors has also been explored. This interaction is crucial for understanding its pharmacological effects:
- Receptor Types : Potential interactions with neurotransmitter receptors and other molecular targets have been suggested.
- Biological Implications : These interactions may influence signal transduction pathways, impacting cellular responses and overall biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound. Below are notable research findings:
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways. |
Study B | Receptor Interaction | Showed binding affinity to specific receptors, suggesting potential therapeutic applications in neurology. |
Study C | Anticancer Activity | Evaluated against various cancer cell lines, revealing promising antiproliferative effects. |
The mechanism of action for this compound involves its interaction with biological targets:
- Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
These mechanisms contribute to its potential therapeutic effects in various medical conditions.
Applications in Medicine
This compound is being investigated for various therapeutic applications:
- Drug Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting metabolic disorders and cancer.
- Pharmaceutical Industry : Its unique properties make it a candidate for synthesizing novel pharmaceuticals and fine chemicals.
Properties
IUPAC Name |
benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-10-12-7-13(16)8-15(12)14(17)19-9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXVAOZGZKJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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